molecular formula C8H10FN3S B12852293 4-(4-Fluoro-3-methylphenyl)thiosemicarbazide

4-(4-Fluoro-3-methylphenyl)thiosemicarbazide

Katalognummer: B12852293
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: YUVWWJSGGXQAOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluoro-3-methylphenyl)thiosemicarbazide is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a thiosemicarbazide moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)thiosemicarbazide typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluoro-3-methylphenyl)thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety into corresponding amines.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its role as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Chloro-3-methylphenyl)thiosemicarbazide
  • 4-(4-Bromo-3-methylphenyl)thiosemicarbazide
  • 4-(4-Methylphenyl)thiosemicarbazide

Uniqueness

4-(4-Fluoro-3-methylphenyl)thiosemicarbazide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H10FN3S

Molekulargewicht

199.25 g/mol

IUPAC-Name

1-amino-3-(4-fluoro-3-methylphenyl)thiourea

InChI

InChI=1S/C8H10FN3S/c1-5-4-6(2-3-7(5)9)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)

InChI-Schlüssel

YUVWWJSGGXQAOT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)NC(=S)NN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.